EBOV-IN-1 Demonstrates 115-Fold Higher Potency Than EBOV entry-IN-1 in Pseudotyped EBOV Infection Assays
In pseudotyped EBOV infection assays, EBOV-IN-1 inhibits viral entry with an IC50 of 13 nM [1], whereas the structurally distinct entry inhibitor EBOV entry-IN-1 (compound Hu7) requires an IC50 of 1.50 μM (1,500 nM) to achieve comparable inhibition . This represents a 115-fold difference in potency under comparable pseudotyped virus assay conditions.
| Evidence Dimension | Pseudotyped EBOV infection inhibition potency (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | EBOV entry-IN-1 (compound Hu7): 1.50 μM (1,500 nM) |
| Quantified Difference | 115-fold higher potency |
| Conditions | Pseudotyped EBOV infection assay (cell-based); EBOV-IN-1 tested in Vero E6 cells with VSV-pseudotyped EBOV expressing M-GFP; EBOV entry-IN-1 tested in pseudotyped EBOV entry assay |
Why This Matters
For researchers requiring maximum antiviral potency in cell-based EBOV entry models, EBOV-IN-1 provides a 115-fold sensitivity advantage over EBOV entry-IN-1, enabling detection of more subtle inhibitory effects or lower compound concentrations.
- [1] MedChemExpress. EBOV-IN-1 Biological Activity Data – IC50 13 nM in Vero E6 cells. View Source
